molecular formula C28H31N5O B582914 2-[4-[2-(benzhydrylamino)propanoyl]piperazin-1-yl]-2-(2-methylpyridin-3-yl)acetonitrile CAS No. 150812-44-5

2-[4-[2-(benzhydrylamino)propanoyl]piperazin-1-yl]-2-(2-methylpyridin-3-yl)acetonitrile

Cat. No.: B582914
CAS No.: 150812-44-5
M. Wt: 453.59
InChI Key: ZSCVXEZGIIBLGT-UHFFFAOYSA-N
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Description

2-[4-[2-(benzhydrylamino)propanoyl]piperazin-1-yl]-2-(2-methylpyridin-3-yl)acetonitrile is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a diphenylmethylamino group, a propanoic acid moiety, and a cyanomethylpiperazine linked to a methylpyridinyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[2-(benzhydrylamino)propanoyl]piperazin-1-yl]-2-(2-methylpyridin-3-yl)acetonitrile typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of diphenylmethylamine, followed by its reaction with propanoic acid derivatives. The cyanomethylpiperazine and methylpyridinyl groups are then introduced through subsequent reactions, often involving specific catalysts and reaction conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety in the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-[2-(benzhydrylamino)propanoyl]piperazin-1-yl]-2-(2-methylpyridin-3-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Palladium on carbon, platinum oxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[4-[2-(benzhydrylamino)propanoyl]piperazin-1-yl]-2-(2-methylpyridin-3-yl)acetonitrile has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including as a precursor to drug candidates.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-[2-(benzhydrylamino)propanoyl]piperazin-1-yl]-2-(2-methylpyridin-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(3-Amino-4-methylaminobenzoyl)pyridin-2-ylamino]propanoic acid ethyl ester
  • (S)-2-amino-3-(4-benzoylphenyl)propanoic acid
  • Propanoic acid, 2-[(4-amino-3,5-dichloro-6-fluoro-2-pyridinyl)oxy]-, methyl ester

Uniqueness

2-[4-[2-(benzhydrylamino)propanoyl]piperazin-1-yl]-2-(2-methylpyridin-3-yl)acetonitrile is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

150812-44-5

Molecular Formula

C28H31N5O

Molecular Weight

453.59

IUPAC Name

2-[4-[2-(benzhydrylamino)propanoyl]piperazin-1-yl]-2-(2-methylpyridin-3-yl)acetonitrile

InChI

InChI=1S/C28H31N5O/c1-21-25(14-9-15-30-21)26(20-29)32-16-18-33(19-17-32)28(34)22(2)31-27(23-10-5-3-6-11-23)24-12-7-4-8-13-24/h3-15,22,26-27,31H,16-19H2,1-2H3

InChI Key

ZSCVXEZGIIBLGT-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=N1)C(C#N)N2CCN(CC2)C(=O)C(C)NC(C3=CC=CC=C3)C4=CC=CC=C4

Synonyms

2-(N-(diphenylmethyl)amino)propanoic acid-4-((2-methyl-3-pyridinyl)cyanomethyl)piperazine

Origin of Product

United States

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